CID 73209611

Description

CID 73209611 (PubChem identifier) is a synthetic organic compound with structural features that place it within the benzothiophene-carboxylic acid derivative family. These compounds are characterized by a benzothiophene core substituted with functional groups (e.g., bromine, carboxylic acid), which confer distinct physicochemical and biological activities.

Properties

Molecular Formula |

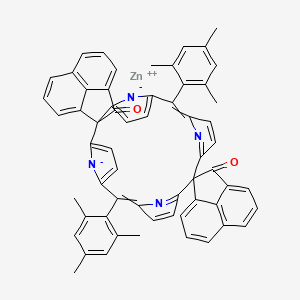

C60H42N4O2Zn |

|---|---|

Molecular Weight |

916.4 g/mol |

InChI |

InChI=1S/C60H42N4O2.Zn/c1-31-27-33(3)51(34(4)28-31)55-43-19-23-47(61-43)59(41-17-9-13-37-11-7-15-39(53(37)41)57(59)65)49-25-21-45(63-49)56(52-35(5)29-32(2)30-36(52)6)46-22-26-50(64-46)60(48-24-20-44(55)62-48)42-18-10-14-38-12-8-16-40(54(38)42)58(60)66;/h7-30H,1-6H3;/q-2;+2 |

InChI Key |

DDKHRXCKUFZBNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=N3)C4(C5=NC(=C(C6=CC=C([N-]6)C7(C8=CC=CC9=C8C(=CC=C9)C7=O)C1=CC=C2[N-]1)C1=C(C=C(C=C1C)C)C)C=C5)C1=CC=CC2=C1C(=CC=C2)C4=O)C.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 73209611 would likely involve scaling up the laboratory synthesis to a larger scale. This process requires careful optimization of reaction parameters to ensure consistent quality and yield. Industrial production may also involve the use of specialized equipment and techniques to handle large quantities of reagents and products safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

CID 73209611 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound.

Scientific Research Applications

CID 73209611 has a wide range of scientific research applications, including:

Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, and metabolic pathways.

Industry: this compound may be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of CID 73209611 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on data from analogous compounds (CAS 7312-10-9 and CAS 899809-61-1) to infer CID 73209611’s properties. Key parameters include molecular structure, spectroscopic data, pharmacokinetics, and synthesis methods.

Table 1: Structural and Physicochemical Comparison

Key Findings :

Structural Similarities: this compound and CAS 7312-10-9 share a brominated benzothiophene core, critical for electronic and steric effects influencing reactivity and binding to biological targets .

Pharmacokinetics: Both brominated derivatives (this compound and CAS 7312-10-9) exhibit high GI absorption and BBB permeability, suggesting suitability for CNS-targeted therapies .

Synthesis Methods: this compound: Likely synthesized via bromination of benzothiophene followed by carboxylation, similar to CAS 7312-10-9’s protocol using sulfuryl chloride and ethanol . CAS 899809-61-1: Prepared via amidation, involving coupling reactions with hexamethyldisilazane and diphenylcarbodiimide .

Table 2: Spectroscopic Data Comparison

Discussion :

- NMR Data : The downfield shift of carboxylic carbons (~168 ppm) in this compound and CAS 7312-10-9 confirms electron-withdrawing effects from bromine and the carboxylic group .

- UV-Vis : The benzothiophene core’s conjugated system results in strong absorbance near 290 nm, typical for aromatic heterocycles .

Research Implications and Limitations

- Advantages of this compound : Bromination enhances electrophilic reactivity, making it a candidate for further functionalization. High BBB permeability supports neuropharmacology applications .

- Limitations : Bromine may increase toxicity (e.g., hepatotoxicity), as seen in structurally related compounds .

- Future Directions : Comparative studies on CYP isoform selectivity and in vivo metabolic stability are needed. Computational modeling (e.g., QSAR) could refine predictions for this compound .

Q & A

Q. Table 1. Common Pitfalls in this compound Research and Solutions

| Pitfall | Solution | Reference |

|---|---|---|

| Inconsistent purity assessment | Standardize characterization methods (e.g., ≥95% purity via HPLC) | |

| Overlooking solvent effects | Report solvent polarity/grade in all experiments | |

| Poor reproducibility | Publish raw data and detailed protocols in supplementary materials |

Q. Table 2. Key Databases for this compound Research

| Database | Focus | Utility |

|---|---|---|

| PubChem | Chemical properties, bioactivity | Initial compound profiling |

| ChEMBL | Target-specific activity data | SAR comparisons |

| Reaxys | Synthetic pathways, patents | Protocol optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.